Quinoxaline Substitution Position: 6-Carbonyl vs. 2-Carbonyl Isomer Divergence in MAO-B Inhibition
The 2-positional isomer 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline (CAS 2034301-18-1) exhibits measurable but weak MAO-B inhibition (IC50 = 17,000 nM) [1]. This MAO-B activity is entirely absent from the pharmacological profile described for 6-substituted quinoxaline-type piperidine compounds in Purdue Pharma's ORL-1/mu/delta/kappa opioid receptor patent families, indicating that moving the carbonyl from the 6- to the 2-position redirects target engagement from opioid receptors toward amine oxidase enzymes [2]. The 6-carbonyl configuration is structurally required for opioid receptor pharmacophore alignment.
| Evidence Dimension | MAO-B inhibitory potency (surrogate for target engagement redirection) |
|---|---|
| Target Compound Data | MAO-B IC50 not reported; primary pharmacology consistent with opioid/ORL-1 receptor modulation per patent class |
| Comparator Or Baseline | 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline: MAO-B IC50 = 17,000 nM |
| Quantified Difference | Qualitative redirection: 2-isomer shows measurable MAO-B binding; 6-isomer pharmacology mapped to opioid receptor family (class-level inference) |
| Conditions | Human membrane-bound MAO-B expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay [1] |
Why This Matters
Procuring the wrong positional isomer introduces MAO-B off-target liability absent in the 6-substituted compound, potentially confounding phenotypic screening campaigns.
- [1] BindingDB Entry BDBM50450822 / CHEMBL4216610. 2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]quinoxaline. MAO-B IC50 = 1.70E+4 nM. Assay: human membrane-bound MAO-B, conversion of kynuramine to 4-hydroxyquinoline. View Source
- [2] Goehring, R. R. et al. US Patent US8846929B2 (2014). Substituted-quinoxaline-type piperidine compounds with opioid/ORL-1 receptor pharmacology. View Source
